molecular formula C11H9F3N2O B15335354 2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol

2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol

Cat. No.: B15335354
M. Wt: 242.20 g/mol
InChI Key: LRSQXOBJUAUMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group at the 5-position.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted imidazoles, imidazolines, and various functionalized derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the trifluoromethyl group and the methanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

[2-[2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-4-2-1-3-8(9)10-15-5-7(6-17)16-10/h1-5,17H,6H2,(H,15,16)

InChI Key

LRSQXOBJUAUMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(N2)CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.